1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE
Description
1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4g/mol |
IUPAC Name |
1-methyl-N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C17H19N5O/c1-13-6-8-14(9-7-13)12-23-16-5-3-4-15(10-16)11-18-17-19-20-21-22(17)2/h3-10H,11-12H2,1-2H3,(H,18,19,21) |
InChI Key |
QMFFJAVCMFIARW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=NN=NN3C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=NN=NN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, such as the copper-catalyzed Huisgen cycloaddition of azides and alkynes.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s reactivity and applications.
Scientific Research Applications
1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, and hypoglycemic agent.
Biochemistry: Used in DNA synthesis due to its ability to form stable heterocyclic compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: A simpler tetrazole derivative with similar structural features.
5-Substituted 1H-tetrazoles: These compounds share the tetrazole core but differ in their substituents, leading to varied reactivity and applications.
Uniqueness
1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE stands out due to its specific substituents, which enhance its biological activity and potential applications in medicinal chemistry and materials science. The presence of the 4-methylbenzyl group and the N-{3-[(4-methylbenzyl)oxy]benzyl} substituent provides unique reactivity and interaction with molecular targets.
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